molecular formula C10H12N2O2S B2798308 Methyl 2-[(methylcarbamothioyl)amino]benzoate CAS No. 105571-41-3

Methyl 2-[(methylcarbamothioyl)amino]benzoate

Cat. No.: B2798308
CAS No.: 105571-41-3
M. Wt: 224.28
InChI Key: FEZRLGMCOWVKPH-UHFFFAOYSA-N
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Description

It has the molecular formula C10H12N2O2S and a molecular weight of 224.28. This compound is known for its effectiveness in protecting crops from fungal infections, thereby enhancing agricultural productivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(methylcarbamothioyl)amino]benzoate typically involves the reaction of methyl anthranilate with methyl isothiocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through crystallization or distillation to obtain a high-purity compound suitable for agricultural use.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(methylcarbamothioyl)amino]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl 2-[(methylcarbamothioyl)amino]benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: The compound is studied for its antifungal properties and its effects on fungal cell structures.

    Medicine: Research is ongoing to explore its potential use in developing antifungal medications.

    Industry: It is used in the formulation of agricultural fungicides to protect crops from fungal diseases.

Mechanism of Action

The mechanism of action of Methyl 2-[(methylcarbamothioyl)amino]benzoate involves the inhibition of fungal cell division. The compound targets the microtubules within fungal cells, disrupting their normal function and preventing the formation of the mitotic spindle. This leads to the inhibition of cell division and ultimately the death of the fungal cells.

Comparison with Similar Compounds

Similar Compounds

    Thiophanate-methyl: Another fungicide with a similar mode of action.

    Benomyl: A fungicide that also targets fungal microtubules.

    Iprodione: A fungicide with a different mechanism but similar applications.

Uniqueness

Methyl 2-[(methylcarbamothioyl)amino]benzoate is unique due to its high efficacy against a broad spectrum of fungal pathogens and its relatively low toxicity to non-target organisms. Its ability to inhibit fungal cell division makes it a valuable tool in agricultural disease management.

Properties

IUPAC Name

methyl 2-(methylcarbamothioylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2S/c1-11-10(15)12-8-6-4-3-5-7(8)9(13)14-2/h3-6H,1-2H3,(H2,11,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEZRLGMCOWVKPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NC1=CC=CC=C1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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